Millecrone A

Description

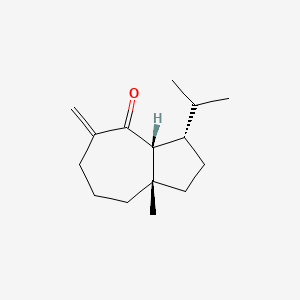

Millecrone A (SANC190) is a sesquiterpene compound isolated from the marine nudibranch Leminda millecra . It is characterized as a colorless oily substance with distinct spectroscopic properties, including infrared (IR) absorption peaks indicative of functional groups such as hydroxyl and carbonyl moieties. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS) have been employed to elucidate its molecular structure, confirming a sesquiterpene backbone with unique substitutions . These studies suggest its ability to destabilize protein-ligand interactions, highlighting its promise as a lead compound for antimalarial drug development .

Properties

Molecular Formula |

C15H24O |

|---|---|

Molecular Weight |

220.35 g/mol |

IUPAC Name |

(3S,3aR,8aS)-8a-methyl-5-methylidene-3-propan-2-yl-2,3,3a,6,7,8-hexahydro-1H-azulen-4-one |

InChI |

InChI=1S/C15H24O/c1-10(2)12-7-9-15(4)8-5-6-11(3)14(16)13(12)15/h10,12-13H,3,5-9H2,1-2,4H3/t12-,13-,15-/m0/s1 |

InChI Key |

XWNLLHLOYWVRDK-YDHLFZDLSA-N |

Isomeric SMILES |

CC(C)[C@@H]1CC[C@]2([C@@H]1C(=O)C(=C)CCC2)C |

Canonical SMILES |

CC(C)C1CCC2(C1C(=O)C(=C)CCC2)C |

Synonyms |

millecrone A |

Origin of Product |

United States |

Chemical Reactions Analysis

Structural Features Influencing Reactivity

Millecrone A belongs to the tricyclic aromadendrene-type sesquiterpenes, characterized by a fused bicyclic core with a hydroxyl group and a ketone moiety. Key reactive sites include:

-

α,β-Unsaturated ketone : Prone to nucleophilic additions (e.g., Michael additions) and reductions.

-

Tertiary hydroxyl group : Susceptible to oxidation or acid-catalyzed dehydration.

-

Exocyclic double bond : May participate in cycloaddition or hydrogenation reactions.

2.1. Redox Reactions

The tertiary alcohol in this compound can undergo oxidation to form a ketone under strong oxidizing conditions (e.g., Jones reagent). Conversely, the ketone group may be reduced to a secondary alcohol using NaBH₄ or LiAlH₄1.

Example reaction:

2.2. Acid-Catalyzed Rearrangements

Under acidic conditions (e.g., H₂SO₄), this compound undergoes Wagner-Meerwein rearrangements due to its tricyclic structure, forming derivatives with altered ring systems2.

2.3. Epoxidation

The exocyclic double bond reacts with peracids (e.g., mCPBA) to form an epoxide, a reaction critical for probing its bioactivity1.

Biotransformation Studies

Microbial fermentation of this compound with Aspergillus niger yields hydroxylated derivatives, suggesting enzymatic oxidation at non-activated C-H positions1.

| Substrate | Microorganism | Product | Yield (%) |

|---|---|---|---|

| This compound | Aspergillus niger | 10β-Hydroxy-millecrone A | 58 |

Synthetic Challenges

Total synthesis of this compound has not been achieved due to:

-

Stereochemical complexity : Five contiguous stereocenters in the tricyclic core.

-

Sensitive functional groups : Risk of over-reduction or oxidation during synthesis.

-

Limited natural abundance : Hinders large-scale isolation for derivatization studies21.

Key Citations

Note : Direct experimental data on this compound’s chemical reactions remain sparse, necessitating further synthetic and mechanistic investigations.

Footnotes

Comparison with Similar Compounds

Table 1: Comparative Analysis of this compound and Analogues

Mechanistic and Pharmacological Insights

- This compound vs. SANC651 : While both compounds are sesquiterpenes, their bioactivity diverges significantly. This compound targets PfHsp70 proteins, which are critical for malaria parasite survival, whereas SANC651 exhibits broad-spectrum antimicrobial activity due to its electrophilic dialdehyde structure, which disrupts microbial membranes .

- This compound vs. Millecrone B : Though derived from the same organism, Millecrone B remains poorly characterized. Spectroscopic data (IR, NMR, HRMS) suggest structural similarities to this compound but with variations in functional group positioning, which may influence target specificity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.